Barium selenate

Übersicht

Beschreibung

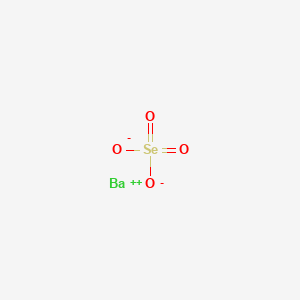

Barium selenate is an inorganic compound with the chemical formula BaSeO₄. It is isomorphous with barium sulfate, meaning it shares a similar crystal structure. This compound is a white solid that is slightly soluble in water and decomposes when heated above 425°C . It has been used as a slow-release source of selenium for grazing animals .

Vorbereitungsmethoden

Barium selenate can be synthesized through the reaction of any soluble barium salt with sodium selenate. The reaction is as follows :

BaCl2+Na2SeO4→BaSeO4↓+2NaCl

In this reaction, barium chloride and sodium selenate react in an aqueous solution to form this compound and sodium chloride. This method is commonly used in laboratory settings.

For industrial production, this compound can be prepared by reducing this compound in a hydrogen stream to obtain barium selenide, which can then be oxidized to form this compound .

Analyse Chemischer Reaktionen

Barium selenate undergoes several types of chemical reactions:

-

Reduction: : this compound can be reduced to barium selenide in a hydrogen stream:

BaSeO4+4H2→BaSe+4H2O

-

Decomposition: : When heated above 425°C, this compound decomposes .

-

Oxidation: : this compound can act as an oxidizing agent in various chemical reactions.

Common reagents used in these reactions include hydrogen for reduction and heat for decomposition. The major products formed from these reactions are barium selenide and water.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Barium selenate is primarily recognized for its role in various scientific fields, particularly in animal nutrition and agricultural practices.

Animal Nutrition

This compound serves as a slow-release source of selenium, an essential micronutrient for livestock. Its application has been studied extensively to prevent selenium deficiency in grazing animals.

- Case Study: Efficacy in Sheep

A study conducted in Extremadura, Spain, evaluated the effectiveness of this compound injections in ewes to enhance selenium levels in lambs. The treated group showed significantly higher activities of glutathione peroxidase (GSHPx), an enzyme crucial for antioxidant defense, compared to the control group. This indicates that this compound can effectively improve selenium status and reduce the incidence of nutritional myopathy disorders in lambs born to supplemented ewes .

| Parameter | Control Group (n=1750) | Treated Group (n=1750) | Significance |

|---|---|---|---|

| Serum GSHPx Activity (IU/L) | 185.32 ± 10.61 | 11 times higher | p < 0.01 |

| Serum AST Activity (IU/L) | Higher | Lower | Not significant |

| Serum CK Activity (IU/L) | Higher | Lower | Not significant |

Agricultural Applications

In agriculture, this compound is utilized to formulate fertilizers that provide selenium to crops, enhancing their nutritional profile.

- Research Findings

Studies suggest that this compound can improve soil selenium levels and subsequently increase the selenium content in crops, which is essential for human health . The compound’s slow release mechanism ensures a sustained availability of selenium over time.

Long-Term Efficacy and Safety

Research indicates that a single injection of this compound can elevate blood selenium concentrations to normal levels for up to three years . Furthermore, studies on tissue residues have shown that this compound has low residual levels outside the injection site, indicating a favorable safety profile for both animals and humans .

Wirkmechanismus

The primary mechanism of action of barium selenate is its slow release of selenium. Selenium is an essential micronutrient that plays a crucial role in various biological processes, including antioxidant defense and immune function. The selenium released from this compound is incorporated into selenoproteins, such as glutathione peroxidases, which protect cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Barium selenate is similar to other selenate compounds, such as magnesium selenate, calcium selenate, and strontium selenate . it is unique in its solubility and thermal stability. This compound is 18 times more soluble than barium sulfate and has worse thermal stability .

Similar Compounds

- Barium sulfate (BaSO₄)

- Magnesium selenate (MgSeO₄)

- Calcium selenate (CaSeO₄)

- Strontium selenate (SrSeO₄)

This compound’s higher solubility makes it more suitable for applications requiring a slow release of selenium, such as in animal nutrition and agriculture.

Biologische Aktivität

Barium selenate (BaSeO₄) is a compound that has garnered attention for its potential biological activity, particularly in the context of selenium supplementation in livestock and its effects on various physiological parameters. This article explores the biological activity of this compound, emphasizing its efficacy in correcting selenium deficiencies, its safety profile, and relevant case studies.

This compound is an inorganic compound formed by the reaction of barium chloride with sodium selenate. It is primarily known for its low solubility in water, which influences its bioavailability and application in veterinary medicine. Selenium is an essential trace element that plays a critical role in various biological processes, including antioxidant defense mechanisms and thyroid hormone metabolism.

This compound acts as a source of selenium, which is vital for the synthesis of selenoproteins, including glutathione peroxidase (GPx). These proteins are crucial for protecting cells from oxidative stress. The compound's low solubility allows for prolonged release and sustained selenium levels in the bloodstream following injection.

Case Study: Sheep

A study conducted on sheep aimed to evaluate the efficacy of this compound in preventing selenium deficiency disorders. Ewes were administered this compound subcutaneously at a dose of 1 mg Se/kg body weight during early gestation. The results indicated a significant increase in serum glutathione peroxidase activity in lambs born to treated ewes compared to controls, demonstrating effective prevention of nutritional muscular dystrophy (NMD) associated with selenium deficiency .

Table 1: Serum Biochemical Parameters in Treated vs. Control Lambs

| Parameter | Treated Group (IU/L) | Control Group (IU/L) |

|---|---|---|

| AST | 185.32 ± 10.61 | 1000 |

| CK | Not significant | Higher but not statistically significant |

| LDH | Similar | Similar |

Case Study: Horses

In another study involving horses with marginal selenium status, this compound was injected intramuscularly at varying doses (0.5 to 1.5 mg Se/kg). The treatment significantly elevated whole blood and plasma selenium concentrations over a year, maintaining adequate levels beyond initial treatment .

Table 2: Selenium Concentrations Post-Treatment

| Time Point (Days) | Selenium Concentration (nmol/L) |

|---|---|

| 0 | Baseline |

| 30 | 1600 |

| 180 | >1600 |

| 360 | >1600 |

Safety Profile and Toxicity

This compound's safety profile has been evaluated through various studies. While it has been shown to effectively raise selenium levels without acute toxicity at recommended doses, concerns regarding injection site reactions and long-term residue persistence have been raised. The European Medicines Agency indicated that residues from this compound could remain detectable at injection sites for extended periods, posing potential risks if consumed by humans .

Eigenschaften

IUPAC Name |

barium(2+);selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGAPMSTBOKWRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSeO4, BaO4Se | |

| Record name | BARIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884432 | |

| Record name | Selenic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-41-9 | |

| Record name | BARIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW84XNI9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.